

Introduction: The Strategic Importance of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoro-2-methylbenzonitrile**

Cat. No.: **B064138**

[Get Quote](#)

3-Fluoro-2-methylbenzonitrile (CAS No. 185147-06-2) is a fluorinated aromatic nitrile that has garnered significant interest as a versatile intermediate in organic synthesis.^[1] The strategic placement of the fluorine atom, methyl group, and nitrile functionality on the benzene ring imparts unique reactivity and properties, making it a valuable precursor for a range of complex molecules. Its utility is particularly pronounced in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.^{[1][2]} The incorporation of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, which is a key consideration in drug design.^[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of **3-fluoro-2-methylbenzonitrile** is fundamental to its effective use in synthesis. The following table summarizes its key identifiers and properties.

Property	Value	Source
CAS Number	185147-06-2	[4] [5]
Molecular Formula	C ₈ H ₆ FN	[6] [7]
Molecular Weight	135.14 g/mol	[6] [7]
Appearance	Light yellow clear liquid	[1]
Purity	≥99.0%	[1]
Density	1.398 g/cm ³	[1]
Boiling Point	38°C	[1]
Flash Point	178°F (81°C)	[1]

For unambiguous identification and quality control, spectroscopic analysis is indispensable. While specific spectra are proprietary to manufacturers, typical characterization would involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons and the methyl group, with coupling patterns influenced by the fluorine atom. ¹³C NMR and ¹⁹F NMR would provide further structural confirmation.
- Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be prominent, along with bands corresponding to the aromatic C-H and C-F bonds.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, aiding in its identification.

Synthesis Methodologies: A Strategic Approach

The synthesis of **3-fluoro-2-methylbenzonitrile** can be approached through various routes, with the choice of method often dictated by the availability of starting materials, scalability, and cost-effectiveness. A common synthetic strategy involves the condensation and subsequent decarbonylation of appropriately substituted precursors.[\[8\]](#)

One patented method highlights a two-step process:

- Condensation: A compound with a structure like formula B is condensed with a compound of formula C (such as diethyl malonate or dimethyl malonate) in the presence of a phase transfer catalyst.[8]
- Decarbonylation: The resulting mixture is then treated with a chloride salt and water to induce decarbonylation, yielding the final product, 3-fluoro-4-methylbenzonitrile.[8] The reaction temperature for this step is typically in the range of 120-180°C.[8]

Another documented approach involves starting from o-methylbenzylamine, which undergoes a series of transformations including nitration, diazotization, and cyanation to yield the desired product.[8]

Below is a generalized workflow for the synthesis of a substituted benzonitrile, illustrating a common synthetic pathway.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of substituted benzonitriles.

Applications in Drug Discovery and Fine Chemicals

3-Fluoro-2-methylbenzonitrile serves as a critical building block in the synthesis of a variety of high-value chemical entities.[1] Its utility is particularly evident in the pharmaceutical industry, where it is a key intermediate for the synthesis of novel therapeutic agents.[9]

A notable example is its use in the manufacturing pathway for Danuglipron, an oral GLP-1 receptor agonist for the treatment of type 2 diabetes.[10] In the synthesis of a key starting material for danuglipron, 3-fluoro-4-methylbenzonitrile undergoes radical bromination followed by selective hydrolysis.[10] This underscores the importance of this class of compounds in constructing complex and medicinally relevant scaffolds.

The presence of the nitrile group offers a versatile handle for further chemical transformations, including:

- Hydrolysis to carboxylic acids
- Reduction to primary amines
- Participation in cycloaddition reactions to form heterocyclic systems

This chemical versatility makes it a valuable component in the toolbox of medicinal and process chemists.^[3]

Safety, Handling, and Disposal: A Protocol-Driven Approach

Due to its potential hazards, strict adherence to safety protocols is paramount when handling **3-fluoro-2-methylbenzonitrile**. This chemical is considered hazardous and can cause skin and eye irritation.^[4]

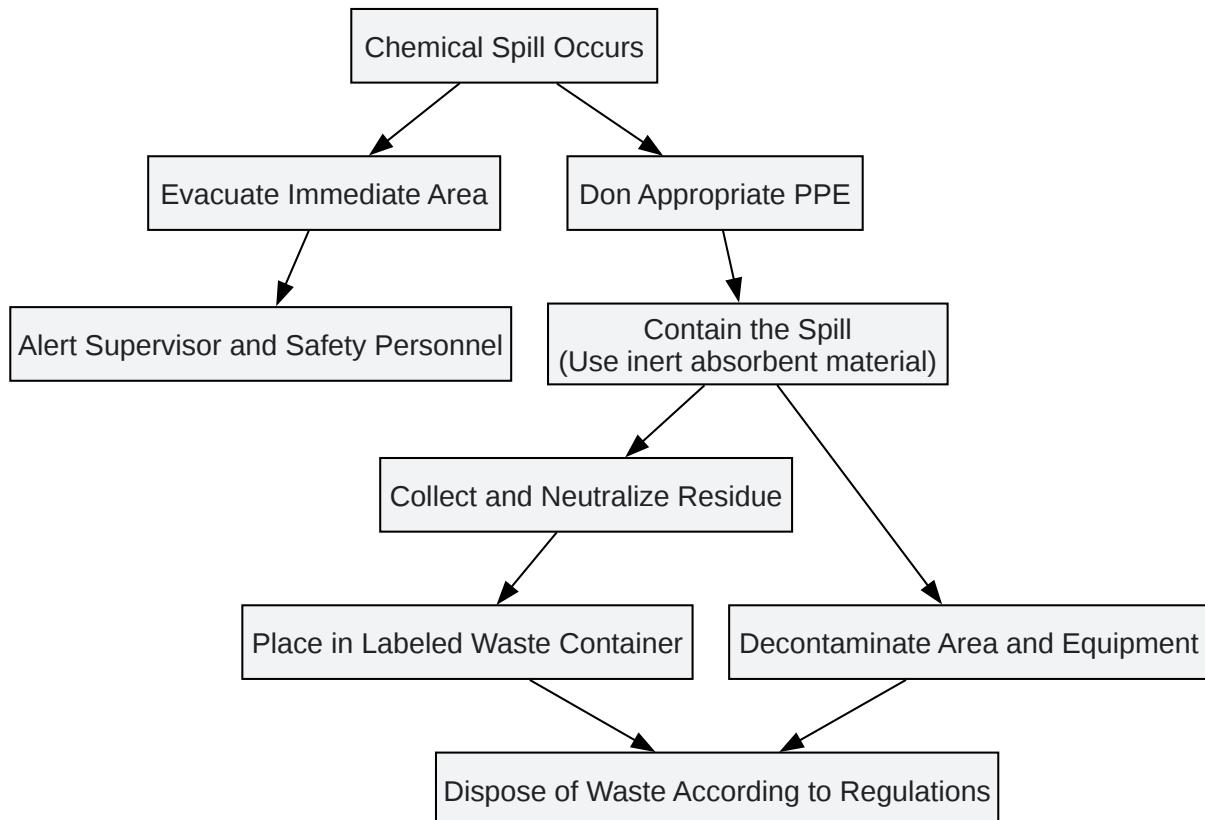
Personal Protective Equipment (PPE)

- Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.^[4]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.^[4]
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.^[4]

First-Aid Measures

- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.^[4]
- In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.^[4]
- If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.^[4]

- If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[4]


Handling and Storage

- Handling: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4] Use only outdoors or in a well-ventilated area.[4]
- Storage: Keep container tightly closed in a dry and well-ventilated place.

Disposal

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][11]

The following diagram outlines the logical flow for handling a chemical spill.

[Click to download full resolution via product page](#)

Caption: A workflow for responding to a chemical spill.

Conclusion

3-Fluoro-2-methylbenzonitrile is a compound of significant industrial and academic interest. Its unique structural features make it a valuable intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical sectors. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in research and development.

References

- SAFETY D

- Synthesis of 3-Fluoro-4-(hydroxymethyl)
- High Purity **3-Fluoro-2-methylbenzonitrile**: A Versatile Intermedi
- 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem. [\[Link\]](#)
- 2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2. [\[Link\]](#)
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google P
- Exploring the Chemical Versatility of 2-Fluoro-3-methylbenzonitrile. [\[Link\]](#)
- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P
- 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. ossila.com [ossila.com]
- 3. nbino.com [nbino.com]
- 4. fishersci.com [fishersci.com]
- 5. 185147-06-2|3-Fluoro-2-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 6. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 9. datainsightsmarket.com [datainsightsmarket.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Fluorinated Benzonitriles]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b064138#3-fluoro-2-methylbenzonitrile-cas-number\]](https://www.benchchem.com/product/b064138#3-fluoro-2-methylbenzonitrile-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com